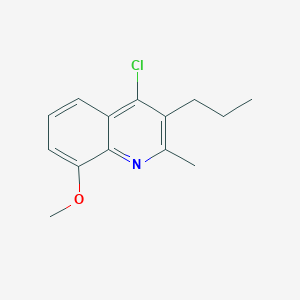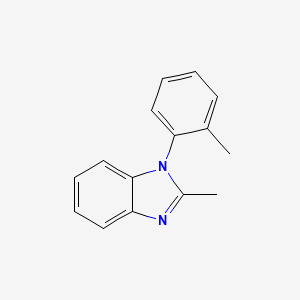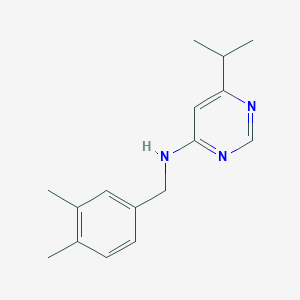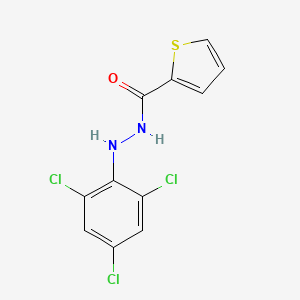![molecular formula C20H23N5O2 B5629991 (3R*,4S*)-1-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]-4-(3-methoxyphenyl)pyrrolidin-3-amine](/img/structure/B5629991.png)
(3R*,4S*)-1-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]-4-(3-methoxyphenyl)pyrrolidin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves the reaction of amines with various carbonitrile or carboxylate precursors under specific conditions. For example, the synthesis of similar compounds has been achieved through reactions involving dimethylaminomethylene amino precursors with different amines, leading to the formation of pyrazolo[3,4-d]pyrimidines, as demonstrated by Makarov et al. (2003) and Kaping et al. (2016) (Makarov et al., 2003) (Kaping et al., 2016).
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives, including the compound , is often characterized using techniques such as X-ray crystallography. The structural analysis reveals important details about the spatial arrangement of atoms, molecular conformations, and intermolecular interactions, which are critical for understanding the compound's chemical behavior and reactivity. For instance, Ganapathy et al. (2015) used single crystal X-ray diffraction to determine the crystal structure of a related compound, revealing the coplanarity of the pyrazole, pyridine, and pyran rings and the stabilization of the crystal packing by hydrogen bonding (Ganapathy et al., 2015).
Chemical Reactions and Properties
The reactivity of pyrazolo[1,5-a]pyrimidine derivatives is influenced by their molecular structure, particularly the presence of functional groups that can participate in various chemical reactions. These compounds can undergo cyclocondensation, nucleophilic substitution, and other reactions to yield a wide range of derivatives with diverse chemical properties. For example, El-Essawy (2010) and Behbehani et al. (2013) have reported on the synthesis of new derivatives via cyclocondensation and nucleophilic cycloaddition reactions, highlighting the versatility of these compounds in chemical synthesis (El-Essawy, 2010) (Behbehani et al., 2013).
Physical Properties Analysis
The physical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as melting points, solubility, and crystalline structure, are essential for their practical application and handling. These properties are determined by the compound's molecular structure and intermolecular interactions. Studies like those by Ganapathy et al. (2015) provide valuable insights into these aspects through structural analysis (Ganapathy et al., 2015).
Chemical Properties Analysis
The chemical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as acidity, basicity, reactivity towards various reagents, and stability under different conditions, are crucial for their application in chemical synthesis and other areas. These properties are influenced by the compound's electronic structure, functional groups, and molecular geometry. Research by Makarov et al. (2003) and others contribute to understanding these chemical properties by exploring the reactivity and synthesis of related compounds (Makarov et al., 2003).
Safety and Hazards
特性
IUPAC Name |
[(3R,4S)-3-amino-4-(3-methoxyphenyl)pyrrolidin-1-yl]-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-12-7-13(2)25-19(22-12)9-18(23-25)20(26)24-10-16(17(21)11-24)14-5-4-6-15(8-14)27-3/h4-9,16-17H,10-11,21H2,1-3H3/t16-,17+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGBPWKVZHMIAQ-SJORKVTESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC(=NN12)C(=O)N3CC(C(C3)N)C4=CC(=CC=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC2=CC(=NN12)C(=O)N3C[C@@H]([C@H](C3)N)C4=CC(=CC=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R*,4S*)-1-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]-4-(3-methoxyphenyl)pyrrolidin-3-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-nitrophenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B5629909.png)

![3-{5-[1-methyl-1-(1H-pyrrol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5629938.png)
![(3R*,5S*)-N-[3-(1H-imidazol-2-yl)propyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5629942.png)
![N-(2,4-difluorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B5629947.png)

![2-{2-[2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl]-2-oxoethyl}phthalazin-1(2H)-one](/img/structure/B5629960.png)
![4-methyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5629965.png)

![N-[2-(3-chlorophenyl)ethyl]-3,5-dimethoxybenzamide](/img/structure/B5629983.png)
![N'-{(3S*,4R*)-4-isopropyl-1-[(phenylthio)acetyl]pyrrolidin-3-yl}-N,N-dimethylsulfamide](/img/structure/B5629984.png)
![N-[(3R*,4S*)-4-cyclopropyl-1-(2,2-dimethylpropanoyl)pyrrolidin-3-yl]-5-fluoro-2-methoxybenzamide](/img/structure/B5630006.png)

